6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Overview
Description
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound that features both oxygen and nitrogen heteroatoms within its structure. This compound is often utilized as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
The 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a key intermediate in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . The specific targets of these alkaloids can vary, but they often interact with various neurotransmitter systems in the body.
Result of Action
The result of the action of this compound is the production of tropane alkaloids, which have a wide array of biological activities . The specific effects at the molecular and cellular level would depend on the particular alkaloid produced and its interactions with various neurotransmitter systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH . Additionally, its efficacy could potentially be influenced by the presence of other substances that interact with the same neurotransmitter systems.
Preparation Methods
The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the family of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process .
Chemical Reactions Analysis
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is employed in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-one hydrochloride: This compound shares a similar bicyclic structure but lacks the oxygen atom present in this compound.
2-Azabicyclo[3.2.1]octane: This compound features a nitrogen heteroatom within its bicyclic structure and is used in drug discovery.
The presence of the oxygen atom in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDCBCELVJGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-04-6 | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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